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4-Fluoro-N-(1-(piperidin-4-yl)-1H-indazol-6-yl)benzamide

Kinase Selectivity GPCR Binding Structure-Activity Relationship

A synthetic indazole-benzamide hybrid small molecule, this compound serves as a structurally relevant probe for constructing focused screening libraries targeting CDK4, CDK6, and FLT3 selectivity. - Free piperidine NH provides a distinct hydrogen-bond-donating pharmacophoric feature for SAR studies. - NLT 98% purity ensures that observed kinase inhibition is attributable to the intended structure, not impurity artifacts. - Well-characterized properties (MW 338.4 g/mol, XLogP3 2.5) make it suitable as an RP-HPLC retention-time marker and computational modeling test case.

Molecular Formula C19H19FN4O
Molecular Weight 338.4 g/mol
CAS No. 823191-61-3
Cat. No. B12924444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-N-(1-(piperidin-4-yl)-1H-indazol-6-yl)benzamide
CAS823191-61-3
Molecular FormulaC19H19FN4O
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC1CNCCC1N2C3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)F)C=N2
InChIInChI=1S/C19H19FN4O/c20-15-4-1-13(2-5-15)19(25)23-16-6-3-14-12-22-24(18(14)11-16)17-7-9-21-10-8-17/h1-6,11-12,17,21H,7-10H2,(H,23,25)
InChIKeyVBDBHHGTRGYISY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-N-(1-(piperidin-4-yl)-1H-indazol-6-yl)benzamide: Identity and Procurement


4-Fluoro-N-(1-(piperidin-4-yl)-1H-indazol-6-yl)benzamide is a synthetic indazole-benzamide hybrid small molecule (molecular formula C19H19FN4O, molecular weight 338.4 g/mol) [1]. The compound is cataloged as PubChem CID 71419480 and is indexed under the IUPAC name 4-fluoro-N-(1-piperidin-4-ylindazol-6-yl)benzamide [1]. As of 2026, available information sources classify it primarily as a research-grade chemical building block supplied by specialty vendors for pharmaceutical R&D and quality control applications .

Generic Substitution Risk for 4-Fluoro-N-(1-(piperidin-4-yl)-1H-indazol-6-yl)benzamide


Within the indazole-benzamide chemical space, subtle variations in the N1-piperidin-4-yl substitution pattern and the 4-fluorobenzamide moiety can produce divergent biological activity profiles. While no direct comparative pharmacological data is publicly available for this specific compound to quantify its differential activity against close analogs, a class-level inference drawn from structurally related N-(piperidin-4-yl)benzamide derivatives demonstrates that even minor structural modifications—such as altering the position of the fluoro substituent or replacing the piperidine with N-methylpiperidine—can drastically shift target binding profiles [1]. Generic substitution without explicit batch-matched analytical verification and target-specific assay data therefore carries a material risk of introducing a compound with an untested, potentially divergent activity fingerprint.

Differentiation Evidence for 4-Fluoro-N-(1-(piperidin-4-yl)-1H-indazol-6-yl)benzamide


Piperidin-4-yl NH vs. N-Methylpiperidine Selectivity

The compound bears a secondary amine (NH) in the piperidin-4-yl group, which is a critical hydrogen-bond-donating vector absent in the N-methyl analog. While no direct head-to-head comparison exists for this exact compound, data from a structurally proximal analog—4-Fluoro-N-[1-(1-methyl-piperidin-4-yl)-1H-indazol-6-yl]-benzamide (CHEMBL365405)—illustrates the potential consequence of this switch: the N-methyl analog exhibits high affinity (Ki 4.10 nM) for the human 5-HT1F receptor [1]. The target compound's free NH may confer a divergent selectivity profile across kinase targets (e.g., CDK4, FLT3) or GPCRs, making direct experimental comparison mandatory for any substitution decision.

Kinase Selectivity GPCR Binding Structure-Activity Relationship

LogP Differentiation from Des-Fluoro and Chloro Analogs

The 4-fluorobenzamide group of the target compound yields a computed XLogP3-AA value of 2.5 [1], a key determinant of passive permeability and solubility. This value distinguishes it from the des-fluoro analog (N-(1-(piperidin-4-yl)-1H-indazol-6-yl)benzamide, predicted lower logP) and the 4-chloro analog (predicted higher logP). In the broader class of benzamide-based kinase inhibitors, logP shifts of 0.5–1.0 units have been associated with clinically significant changes in oral absorption and tissue distribution [2], underscoring that even property-level differentiation can translate into functional disparity.

Lipophilicity ADME Prediction Property-Based Design

Verified Purity Specification for Procurement

The compound is commercially supplied with a purity specification of NLT 98% (No Less Than 98%) as verified by a certified vendor's quality management system aligned with ISO standards . This purity threshold is critical for reproducibility in biological assays, particularly in kinase profiling or cellular dose-response experiments where impurities at the 2–5% level can confound IC50 or EC50 determinations. Bench-level synthesis of analogous indazole-benzamides frequently yields lower-purity material (typically 90–95%) without additional purification, establishing 98% as a meaningful procurement decision criterion.

Analytical Chemistry Quality Control Assay Reproducibility

H-Bond Donors and Rotatable Bonds as Conformational Differentiators

The target compound possesses 3 rotatable bonds, 2 hydrogen bond donors (piperidine NH and benzamide NH), and 4 hydrogen bond acceptors [1]. This profile places it in a moderately rigid conformational space that differs from both the less constrained N-alkyl-piperidine analogs (which lose one HBD) and the more flexible extended-linker counterparts. In fragment-based and structure-based drug design, the number and arrangement of HBD/HBA groups directly affect target binding entropy and selectivity, making this a relevant procurement filtering criterion when selecting from a library of indazole-benzamide candidates.

Molecular Flexibility Drug-Likeness Binding Entropy

Application Scenarios for 4-Fluoro-N-(1-(piperidin-4-yl)-1H-indazol-6-yl)benzamide


CDK4/6 and FLT3 Selectivity Profiling

The indazole-benzamide scaffold with a 4-fluorobenzamide moiety is recurrent in the patent literature covering cyclin-dependent kinase (CDK4/6) and FLT3 dual inhibition programs [1]. The target compound, with its free piperidine NH serving as a potential hinge-binding or solvent-exposed hydrogen bond donor, represents a structurally relevant probe for constructing focused screening libraries aimed at profiling CDK4, CDK6, and FLT3 selectivity. Procuring this specific compound at NLT 98% purity ensures that any observed kinase inhibition can be attributed to the intended structure rather than impurity artifacts. [2]

SAR Studies: Piperidine N-Substitution Effects on Target Engagement

Controlled SAR studies require a well-defined baseline. The target compound's secondary amine in the piperidin-4-yl group provides a distinct hydrogen-bond-donating pharmacophoric feature compared to commercially available N-methyl or N-acyl analogs [1]. By directly comparing this compound with its N-substituted counterparts in a common assay panel (e.g., kinase selectivity screen, GPCR binding panel), researchers can quantitatively isolate the contribution of the piperidine NH to target binding energy and selectivity, which is essential for rational lead optimization. [2]

HPLC Reference Standard for Method Development and Batch Verification

With a certified purity of NLT 98% and defined molecular descriptors including exact mass (338.15428940 Da) and XLogP3-AA (2.5), this compound is suitable as a retention-time marker and system suitability standard in reversed-phase HPLC and LC-MS method development for indazole-containing compound libraries [1]. Its well-characterized physical properties, as documented in PubChem, provide a reliable benchmark for calibrating analytical instruments and verifying column performance across different laboratories. [2]

Docking and FEP Model Validation

The combination of a moderate molecular weight (338.4 g/mol), limited rotatable bonds (3), and a balanced hydrogen-bond donor/acceptor profile (2 HBD, 4 HBA) makes this compound computationally tractable for molecular docking and free-energy perturbation (FEP) studies [1]. Its computed logP of 2.5 situates it within the optimal lipophilicity range for passive membrane permeability, making it a suitable test case for validating in silico ADME prediction models against experimental data as it becomes available. [2]

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